molecular formula C18H19ClN2O2 B268514 N-{3-[(sec-butylamino)carbonyl]phenyl}-2-chlorobenzamide

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-chlorobenzamide

Cat. No. B268514
M. Wt: 330.8 g/mol
InChI Key: KDXSNPOVAUJRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-chlorobenzamide, commonly known as Boc-2-Cl-Ph-NH, is a chemical compound that is widely used in scientific research. This compound belongs to the class of benzamides and is known for its diverse applications in the field of biochemistry and pharmacology.

Mechanism of Action

Boc-2-Cl-Ph-NH acts as a reversible inhibitor of proteases by binding to the active site of the enzyme. It forms a covalent bond with the active site serine residue, thereby inhibiting the activity of the enzyme. Boc-2-Cl-Ph-NH also acts as an antagonist of various receptors by binding to the receptor and preventing the binding of the endogenous ligand.
Biochemical and Physiological Effects
Boc-2-Cl-Ph-NH has various biochemical and physiological effects depending on the enzyme or receptor it is interacting with. It is known to inhibit the digestion of proteins by inhibiting the activity of proteases. Boc-2-Cl-Ph-NH is also known to modulate the activity of various receptors such as dopamine receptors and opioid receptors, which are involved in various physiological processes such as reward, pain, and addiction.

Advantages and Limitations for Lab Experiments

Boc-2-Cl-Ph-NH is a widely used tool in scientific research due to its ability to selectively inhibit the activity of enzymes and receptors. It is also relatively easy to synthesize and purify. However, Boc-2-Cl-Ph-NH has certain limitations for lab experiments. It is known to have low solubility in water, which can limit its use in aqueous environments. It can also have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of Boc-2-Cl-Ph-NH in scientific research. One direction is the development of new drugs and therapies based on the inhibition of proteases and modulation of receptors. Another direction is the use of Boc-2-Cl-Ph-NH in the study of the structure and function of enzymes and receptors. Additionally, the development of new synthetic methods for Boc-2-Cl-Ph-NH and related compounds could lead to new applications in scientific research.
Conclusion
In conclusion, Boc-2-Cl-Ph-NH is a widely used tool in scientific research due to its ability to selectively inhibit the activity of enzymes and receptors. It has diverse applications in the fields of biochemistry and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Boc-2-Cl-Ph-NH have been discussed in this paper.

Synthesis Methods

The synthesis of Boc-2-Cl-Ph-NH involves the reaction of 2-chlorobenzoyl chloride with Boc-phenylalanine in the presence of a base such as triethylamine or pyridine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure Boc-2-Cl-Ph-NH.

Scientific Research Applications

Boc-2-Cl-Ph-NH is widely used in scientific research as a tool to study the mechanism of action of various enzymes and receptors. It is also used to develop new drugs and therapies for various diseases. Boc-2-Cl-Ph-NH is known to inhibit the activity of proteases such as chymotrypsin and trypsin, which are involved in various physiological processes such as digestion and blood clotting. It is also used to study the activity of various receptors such as dopamine receptors and opioid receptors.

properties

Product Name

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-chlorobenzamide

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

N-[3-(butan-2-ylcarbamoyl)phenyl]-2-chlorobenzamide

InChI

InChI=1S/C18H19ClN2O2/c1-3-12(2)20-17(22)13-7-6-8-14(11-13)21-18(23)15-9-4-5-10-16(15)19/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

KDXSNPOVAUJRMF-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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